Molecular Weight Differentiation: 3-Morpholinoquinolin-6-yl triflate vs. Unsubstituted Quinolin-6-yl Triflate
The incorporation of a morpholino group at the 3-position increases the molecular weight of 3-morpholinoquinolin-6-yl triflate (362.32 g/mol) by approximately 85 g/mol relative to the unsubstituted quinolin-6-yl triflate (277.22 g/mol), a difference that reflects a substantially larger molecular surface area and altered LogP [1]. This MW shift places the compound deeper into Lipinski-compliant chemical space for oral drug-like molecules, distinguishing it from the simpler quinolin-6-yl triflate scaffold commonly used as a generic coupling partner .
| Evidence Dimension | Molecular weight (MW, g/mol) |
|---|---|
| Target Compound Data | 362.32 g/mol (C14H13F3N2O4S) |
| Comparator Or Baseline | Quinolin-6-yl trifluoromethanesulfonate: 277.22 g/mol (C10H6F3NO3S) |
| Quantified Difference | +85.10 g/mol (+30.7% increase) |
| Conditions | Calculated from molecular formula; confirmed via multiple vendor QC certificates |
Why This Matters
A higher MW with additional hydrogen-bond acceptors (morpholine oxygen) can improve aqueous solubility and reduce non-specific protein binding, which is critical for selecting building blocks destined for biological screening libraries.
- [1] ChemWhat. 6-KUINOLINIL TRIFLUOROMETANESULFONAT CAS: 173089-80-0. Physicochemical record. Available at: https://www.chemwhat.id View Source
